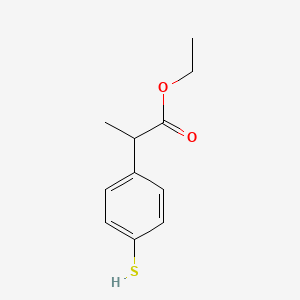

Ethyl 2-(4-mercaptophenyl)propionate

Description

Ethyl 2-(4-mercaptophenyl)propionate (CAS: Not explicitly provided; structurally related to 869853-73-6) is an organosulfur compound featuring a thiol (-SH) group on the para-position of a phenyl ring, esterified with an ethyl propionate chain. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and functional materials due to its reactive thiol group, which enables thiol-ene click chemistry, nucleophilic substitutions, and disulfide bond formation .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

ethyl 2-(4-sulfanylphenyl)propanoate |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11(12)8(2)9-4-6-10(14)7-5-9/h4-8,14H,3H2,1-2H3 |

InChI Key |

CRRBZWKPIGEMHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2,2-Dimethyl-3-(4-mercaptophenyl)propionate (CAS: 869853-73-6)

- Structural Differences: Incorporates two methyl groups at the α-carbon of the propionate chain, increasing steric hindrance compared to the non-methylated analogue.

- Physicochemical Properties :

- Applications : Used in organic synthesis but less reactive in nucleophilic substitutions due to steric effects .

Ethyl 2-(4-Bromomethylphenyl)propionate

- Structural Differences : Replaces the -SH group with a bromomethyl (-CH₂Br) substituent.

- Synthesis : Produced via Friedel-Crafts alkylation and bromination (70% yield) .

- Applications : Key intermediate in the synthesis of Loxoprofen (anti-inflammatory drug) .

- Reactivity : Bromine enables SN2 reactions, contrasting with thiol-mediated pathways .

Ethyl 2-[4-[(6-Chlorobenzoxazol-2-yl)oxy]phenoxy]propionate (Fenoxaprop-ethyl)

- Structural Differences: Contains a benzoxazole-oxy-phenoxy group instead of -SH.

- Applications : Herbicide safener; enhances crop tolerance to herbicides .

- Solubility : Likely higher hydrophobicity due to aromatic substituents .

Comparative Data Table

Reactivity and Stability Profiles

- Thiol Reactivity : this compound undergoes rapid oxidation to disulfides and participates in Michael additions, unlike brominated or benzoxazole derivatives .

- Steric Effects : Methylated analogues (e.g., Ethyl 2,2-Dimethyl-3-(4-mercaptophenyl)propionate) show slower reaction kinetics in nucleophilic substitutions due to steric shielding of the thiol group .

- Thermal Stability : Thiol-containing compounds are prone to oxidative degradation, necessitating inert storage conditions, whereas halogenated derivatives (e.g., bromomethyl) are more thermally stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.